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Compound of Interest

Compound Name: Isovalerophenone

Cat. No.: B1672632 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Isovalerophenone, also known as 3-methyl-1-phenylbutan-1-one, is an aromatic ketone that

serves as a valuable building block in organic synthesis. Its structure, featuring a phenyl group

attached to an isovaleryl moiety, makes it a useful intermediate in the preparation of more

complex molecules. In the field of drug development, aryl ketones are crucial scaffolds for the

synthesis of a wide range of biologically active compounds. The Friedel-Crafts acylation

provides a direct and efficient method for the synthesis of isovalerophenone and its

derivatives, which can be further elaborated to generate novel therapeutic agents. This

document provides detailed protocols for the synthesis of isovalerophenone via Friedel-Crafts

acylation, along with its characterization data.

Reaction Scheme
The synthesis of isovalerophenone is achieved through the Friedel-Crafts acylation of

benzene with isovaleryl chloride, using anhydrous aluminum chloride as a Lewis acid catalyst.
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Reagent/Materi
al

Chemical
Formula

Molecular
Weight ( g/mol
)

Quantity Molar Equiv.

Benzene C₆H₆ 78.11 50 mL (Excess)

Isovaleryl

Chloride
C₅H₉ClO 120.58 12.1 g (10.8 mL) 1.0

Anhydrous

Aluminum

Chloride

AlCl₃ 133.34 14.7 g 1.1

Dichloromethane

(DCM)
CH₂Cl₂ 84.93 100 mL -

Hydrochloric Acid

(conc.)
HCl 36.46 30 mL -

Saturated

Sodium

Bicarbonate

NaHCO₃ 84.01 50 mL -

Anhydrous

Magnesium

Sulfate

MgSO₄ 120.37 q.s. -

Ice H₂O 18.02 ~100 g -

Procedure
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer,

a dropping funnel, and a reflux condenser is assembled. The apparatus is dried in an oven

and cooled under a stream of dry nitrogen.

Addition of Reagents: The flask is charged with anhydrous aluminum chloride (14.7 g, 0.11

mol) and dichloromethane (50 mL). The mixture is cooled to 0-5 °C in an ice bath. A solution

of isovaleryl chloride (12.1 g, 0.10 mol) in benzene (50 mL) is added dropwise from the

dropping funnel over a period of 30 minutes, with continuous stirring.
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Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is

allowed to warm to room temperature. The mixture is then heated to reflux (approximately

40-45 °C for DCM/benzene) and maintained at this temperature for 2 hours. The reaction is

monitored by thin-layer chromatography (TLC).

Work-up: The reaction mixture is cooled to room temperature and then poured slowly onto

crushed ice (~100 g) in a 500 mL beaker with vigorous stirring. Concentrated hydrochloric

acid (30 mL) is added to dissolve the aluminum salts.

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is

separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined

organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with

water (50 mL).

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed by rotary evaporation.

Purification: The crude product is purified by vacuum distillation to afford isovalerophenone
as a colorless to pale yellow liquid.

Quantitative Data
Parameter Value

Expected Yield 75-85%

Boiling Point 236-238 °C (at 760 mmHg)

Density 0.986 g/mL at 25 °C

Characterization Data
Table 1: Spectroscopic Data for Isovalerophenone
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Technique Data

¹H NMR (CDCl₃, 400 MHz)

δ 7.95 (d, J=7.4 Hz, 2H), 7.55 (t, J=7.4 Hz, 1H),

7.45 (t, J=7.4 Hz, 2H), 2.89 (d, J=6.8 Hz, 2H),

2.27 (m, 1H), 1.01 (d, J=6.6 Hz, 6H)

¹³C NMR (CDCl₃, 100 MHz)
δ 200.1, 136.9, 132.9, 128.5, 128.0, 52.8, 25.9,

22.5

IR (neat, cm⁻¹)
3061, 2958, 1685 (C=O), 1597, 1448, 1225,

748, 690

Mass Spec (EI, m/z) 162 (M⁺), 120, 105, 91, 77, 57

Visualizations
Reaction Mechanism
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Caption: Reaction mechanism of Friedel-Crafts acylation for isovalerophenone synthesis.
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Experimental Workflow
Start

1. Reaction Setup
(Flask, Stirrer, Condenser)

2. Add AlCl₃, DCM, Isovaleryl Chloride, Benzene

3. Reflux for 2 hours

4. Quench with Ice/HCl

5. Extract with DCM

6. Wash with NaHCO₃ and Water

7. Dry with MgSO₄

8. Remove Solvent

9. Vacuum Distillation
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Caption: Step-by-step experimental workflow for the synthesis of isovalerophenone.

To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of
Isovalerophenone via Friedel-Crafts Acylation]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1672632#synthesis-of-isovalerophenone-via-
friedel-crafts-acylation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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